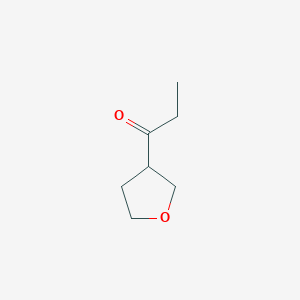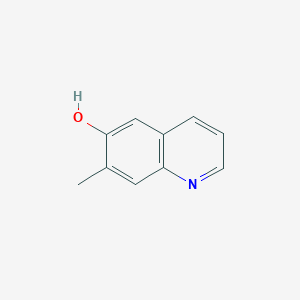
7-Methylquinolin-6-ol
概要
説明
7-Methylquinolin-6-ol , also known by its chemical formula C₁₀H₉NO , is a nitrogen-containing bicyclic compound. It belongs to the quinoline family and exhibits diverse biological activities. Quinolines are widely found in nature and have applications in medicine, food, catalysts, dyes, materials, and electronics .
Synthesis Analysis
!Synthesis of 3-((5-chloro-2-phenyl-1H-indol-3-ylimino)methyl)quinoline-2(1H)-thione
科学的研究の応用
Antimicrobial Activity
7-Methylquinolin-6-ol exhibits significant antimicrobial properties. Its derivatives have been investigated for their effectiveness against both Gram-positive and Gram-negative bacteria. The substitution on the heterocyclic pyridine ring plays a crucial role in determining antimicrobial activity .
Antimalarial Potential
The quinoline nucleus, including 7-Methylquinolin-6-ol, has been extensively studied as an antimalarial agent. Researchers have explored its ability to inhibit the growth of Plasmodium parasites, which cause malaria. This compound shows promise in combating this deadly disease .
Anticancer Effects
Quinoline derivatives, including 7-Methylquinolin-6-ol, have attracted attention in cancer research. They exhibit anticancer activity by interfering with DNA synthesis, promoting bacterial DNA gyrase cleavage, and inhibiting type IV topoisomerase. These mechanisms ultimately lead to rapid bacterial death and may have implications in cancer treatment .
Antiviral Properties
The nitrogen-containing quinoline group has demonstrated antiviral effects. Researchers have explored its potential against various viruses, including human immunodeficiency virus (HIV). Further investigations into 7-Methylquinolin-6-ol’s antiviral activity could yield valuable insights .
Anti-inflammatory and Antioxidant Effects
Quinolines, including 7-Methylquinolin-6-ol, possess anti-inflammatory and antioxidant properties. These compounds may play a role in managing inflammatory conditions and oxidative stress-related diseases .
Treatment of Urinary Tract and Respiratory Infections
7-Methylquinolin-6-ol derivatives have been used in the treatment of urinary tract infections, respiratory infections (such as pneumonia and acute bronchitis), and bone joint infections. Their antimicrobial activity makes them valuable in combating various bacterial pathogens .
作用機序
Target of Action
Quinoline derivatives, which 7-methylquinolin-6-ol is a part of, have been known to exhibit a broad range of biological activities . They are often used in the synthesis of natural products and drug design .
Mode of Action
Quinoline derivatives have been reported to possess antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties . The interaction of these compounds with their targets often results in the inhibition or activation of certain biochemical pathways, leading to their therapeutic effects .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, leading to a wide array of cellular responses including proliferation, survival, angiogenesis, wound healing, tissue regeneration, scattering, motility, invasion, and branching morphogenesis .
Pharmacokinetics
The physicochemical properties of quinoline derivatives, such as their molecular weight and structure, can influence their pharmacokinetic properties .
Result of Action
Quinoline derivatives have been reported to exhibit a variety of therapeutic activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
The action, efficacy, and stability of 7-Methylquinolin-6-ol can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .
特性
IUPAC Name |
7-methylquinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-9-8(6-10(7)12)3-2-4-11-9/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRADETFICOBYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylquinolin-6-ol | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

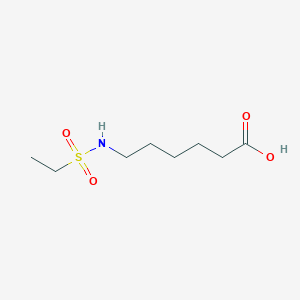

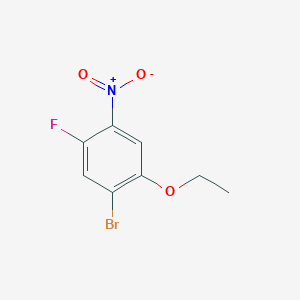
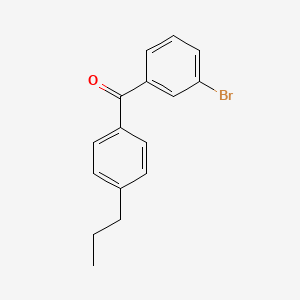
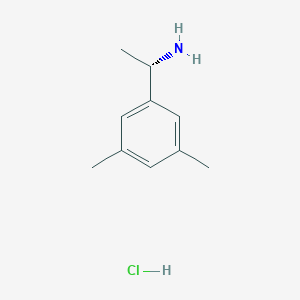
![4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid](/img/structure/B3157060.png)
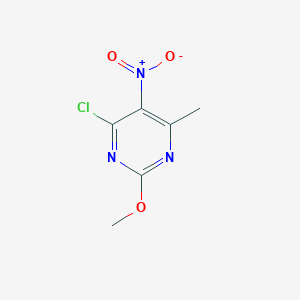

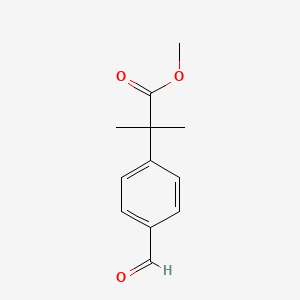
![4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3157079.png)
![4-Amino-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3157092.png)

![trisodium;3-[(2S,3S)-18-carboxy-20-(carboxylatomethyl)-8-ethenyl-13-ethyl-3,7,17-trimethyl-12-(oxidomethylidene)-3,21-dihydro-2H-porphyrin-2-yl]propanoate](/img/structure/B3157106.png)
